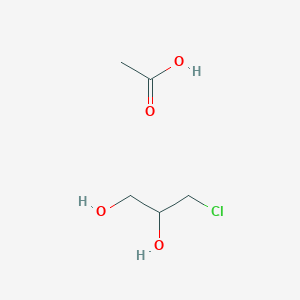
Acetic acid;3-chloropropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .
Análisis De Reacciones Químicas
Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.
Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.
Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-chloropropane-1,2-dione.
Reduction: 3-chloropropanol.
Substitution: Glycerol
Aplicaciones Científicas De Investigación
3-chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker for exposure to chloropropanols.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Industry: It is monitored as a contaminant in food processing, particularly in the production of hydrolyzed vegetable proteins and refined edible oils
Mecanismo De Acción
The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .
Comparación Con Compuestos Similares
2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.
1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.
Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .
Propiedades
Número CAS |
31712-69-3 |
|---|---|
Fórmula molecular |
C5H11ClO4 |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
acetic acid;3-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |
Clave InChI |
KDRNUUNCAZHOOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C(CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



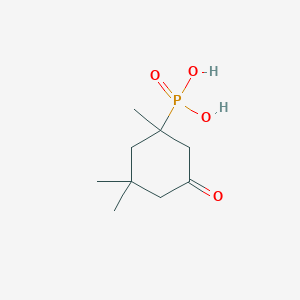

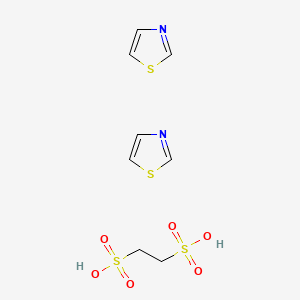
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
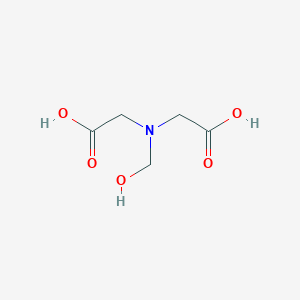


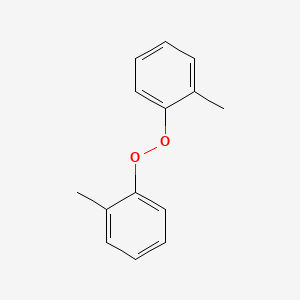

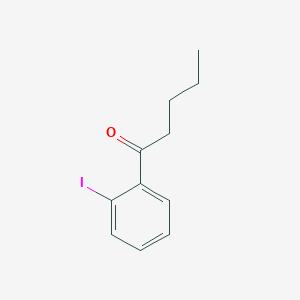
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
